

An In-depth Technical Guide to the Chemical Structure and Properties of Coumestrol

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Compound of Interest

Compound Name: **Coumestrol**

Cat. No.: **B1669458**

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Abstract

Coumestrol, a naturally occurring organic compound belonging to the coumestan class of phytochemicals, has garnered significant scientific interest due to its potent estrogenic activity and potential therapeutic applications. First identified in 1957 by E. M. Bickoff in ladino clover and alfalfa, it is prevalent in various foods, including soybeans, brussels sprouts, and spinach. [1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **coumestrol**, with a focus on its interaction with estrogen receptors and modulation of key signaling pathways. Detailed experimental protocols and structured data tables are presented to facilitate further research and development.

Chemical Identity and Structure

Coumestrol is structurally characterized by a planar pentacyclic ring system, which is a derivative of coumestan with hydroxy groups at positions 3 and 9.[2] This specific arrangement of hydroxyl groups mimics the phenolic A ring of estradiol, enabling its interaction with estrogen receptors.

Table 1: Chemical Identifiers of **Coumestrol**

Identifier	Value
IUPAC Name	3,9-dihydroxy-[3]benzofuro[3,2-c]chromen-6-one[2]
CAS Number	479-13-0[1]
Molecular Formula	C ₁₅ H ₈ O ₅ [1]
SMILES	C1=CC2=C(C=C1O)OC3=C2C(=O)OC4=C3C=CC(=C4)O[1]
InChI	InChI=1S/C15H8O5/c16-7-1-3-9-11(5-7)19-14-10-4-2-8(17)6-12(10)20-15(18)13(9)14/h1-6,16-17H[2]

Physicochemical and Spectroscopic Properties

Coumestrol is a solid at room temperature with a high melting point and limited solubility in water.[2][4] Its spectroscopic properties are well-characterized, providing the basis for its identification and quantification.

Table 2: Physicochemical Properties of **Coumestrol**

Property	Value	Source
Molar Mass	268.224 g·mol ⁻¹	[1]
Melting Point	385 °C (decomposes)	[1]
Solubility	Insoluble in water; Slightly soluble in methanol, ethanol, or chloroform; Soluble in DMSO (25 mg/mL).[4]	LKT Labs, Cayman Chemical
Appearance	Light Brown Powder	[4]

Table 3: Spectroscopic Data of **Coumestrol**

Spectroscopic Technique	Data
UV-Vis (λ_{max})	244, 305, 344 nm (in DMSO)
^1H NMR (DMSO-d ₆)	Data not fully available in a consolidated table format. A representative spectrum indicates coalescence of OH signals upon complexation. [5]
^{13}C NMR	A reference to the availability of the full spectrum exists. [6]
Mass Spectrometry (GC-MS)	m/z Top Peak: 268 [2]
Mass Spectrometry (LC-ESI-QTOF, [M-H] ⁻)	m/z: 267.0457, 239.0491, 223.0523 [7]

Biological Activity and Signaling Pathways

Coumestrol is a potent phytoestrogen that exerts its biological effects primarily through the modulation of estrogen receptors (ERs) and other key signaling pathways.

Estrogen Receptor Binding and Activity

Coumestrol binds to both estrogen receptor alpha (ER α) and estrogen receptor beta (ER β) with high affinity.[\[1\]](#) It acts as an agonist at these receptors, though its estrogenic activity is less than that of estradiol.[\[1\]](#)

Table 4: Estrogen Receptor Binding Affinity of **Coumestrol**

Receptor	IC ₅₀ (nM)
ER α (human)	11
ER β (human)	2

The interaction of **coumestrol** with estrogen receptors initiates a cascade of downstream events, influencing gene expression and cellular function.

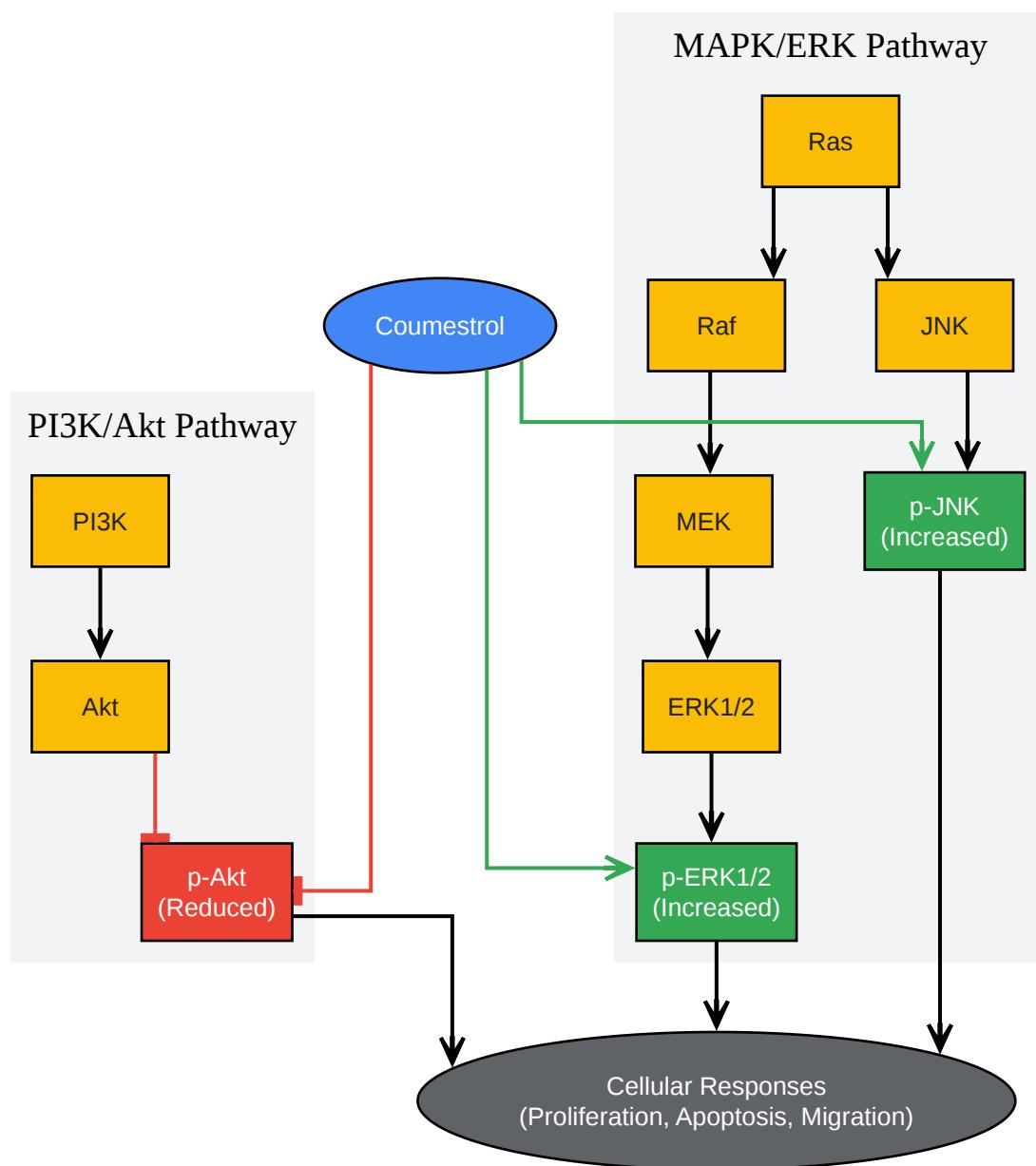


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Coumestrol binds to ER α / β , which then binds to EREs, initiating gene transcription.

Modulation of PI3K/Akt and MAPK/ERK Signaling Pathways

Coumestrol has been shown to influence other critical intracellular signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are central to cell proliferation, survival, and migration. Studies have indicated that **coumestrol** can reduce the phosphorylation of Akt while increasing the phosphorylation of ERK1/2 and JNK.[4][8]



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Coumestrol modulates the PI3K/Akt and MAPK/ERK signaling pathways.

Experimental Protocols

Competitive Estrogen Receptor Binding Assay (Rat Uterine Cytosol)

This protocol is adapted from the method provided by the National Toxicology Program for determining the relative binding affinities of compounds for the estrogen receptor.[9]

Objective: To determine the IC₅₀ value of **coumestrol** for the estrogen receptor by measuring its ability to displace a radiolabeled estrogen ligand.

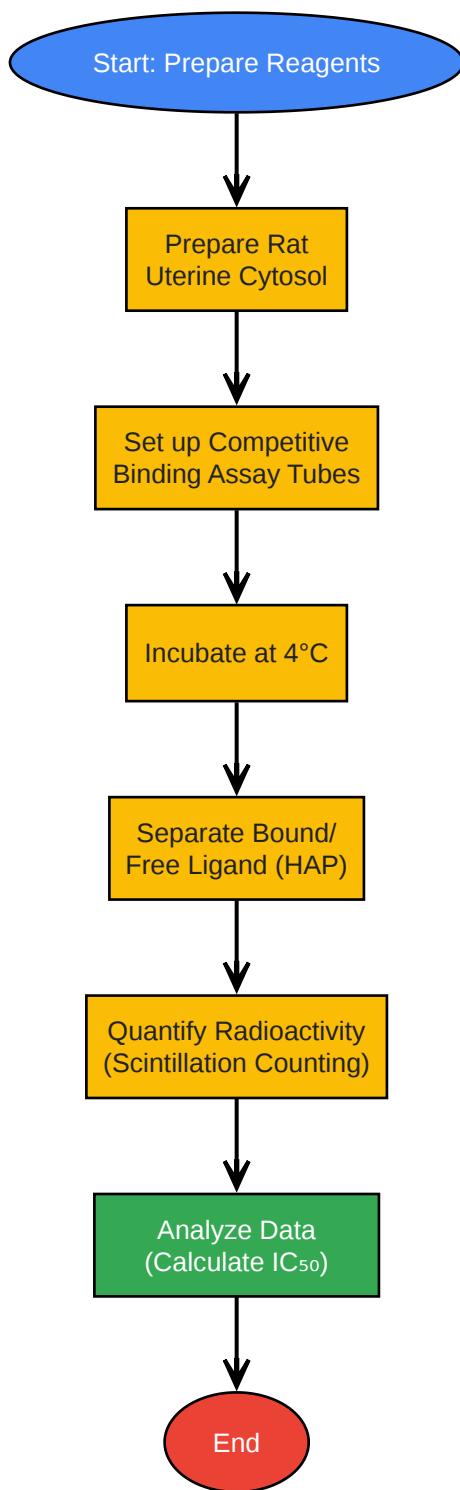
Materials:

- Ovariectomized female rats (uteri harvested 7-10 days post-ovariectomy)[9]
- TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)[9]
- Radiolabeled estradiol ([³H]-E₂)[9]
- Unlabeled estradiol (for standard curve)
- **Coumestrol**
- Hydroxylapatite (HAP) slurry[9]
- Scintillation vials and cocktail

Procedure:

- Preparation of Rat Uterine Cytosol:
 - Homogenize uteri in ice-cold TEDG buffer.[9]
 - Centrifuge the homogenate at 2,500 x g for 10 minutes at 4°C to pellet the nuclear fraction.[9]
 - Transfer the supernatant to an ultracentrifuge tube and centrifuge at 105,000 x g for 60 minutes at 4°C.[9]
 - The resulting supernatant is the uterine cytosol containing the estrogen receptors. Determine the protein concentration.[9]
- Competitive Binding Assay:

- Set up assay tubes containing a fixed amount of uterine cytosol (e.g., 50-100 µg protein), a fixed concentration of [³H]-E₂ (e.g., 0.5-1.0 nM), and varying concentrations of unlabeled **coumestrol**.^[9]
- Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).
- Incubate the tubes at 4°C for 18-24 hours.
- Separation of Bound and Free Ligand:
 - Add ice-cold HAP slurry to each tube to adsorb the receptor-ligand complexes.
 - Wash the HAP pellets multiple times with buffer to remove unbound [³H]-E₂.
- Quantification:
 - Resuspend the final HAP pellet in ethanol and transfer to a scintillation vial with scintillation cocktail.
 - Measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the percentage of specific binding for each **coumestrol** concentration.
 - Plot the percentage of specific binding against the log of the **coumestrol** concentration to generate a competition curve and determine the IC₅₀ value.



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Workflow for the competitive estrogen receptor binding assay.

Quantification of Coumestrol in Soybean Samples by HPLC

This protocol provides a general method for the extraction and quantification of **coumestrol** from soybean material using High-Performance Liquid Chromatography (HPLC).[\[10\]](#)[\[11\]](#)[\[12\]](#)

Objective: To accurately quantify the concentration of **coumestrol** in soybean samples.

Materials:

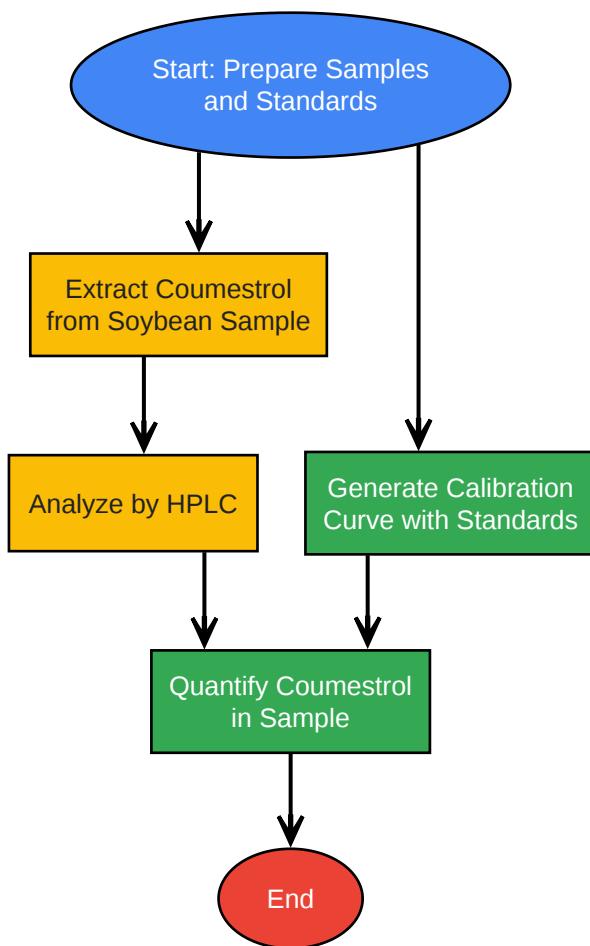
- Soybean sample (e.g., whole beans, sprouts, hulls)[\[10\]](#)
- Methanol (HPLC grade)[\[13\]](#)
- Water (deionized)
- **Coumestrol** standard
- HPLC system with a UV or fluorescence detector and a C18 or phenyl column.[\[11\]](#)

Procedure:

- Sample Preparation and Extraction:
 - Grind the soybean sample to a fine powder.
 - Accurately weigh a portion of the powdered sample (e.g., 50 mg) and suspend it in methanol (e.g., 1 mL).[\[13\]](#)
 - Extract the **coumestrol** by heating the suspension at 50°C for 1 hour or by sonication.[\[12\]](#) [\[13\]](#)
 - Centrifuge the extract to pellet the solid material.[\[13\]](#)
 - Filter the supernatant through a 0.20 µm filter before HPLC analysis.[\[13\]](#)
- HPLC Analysis:

- Mobile Phase: A gradient of methanol and water is typically used. For example, acetonitrile-water (33:67, v/v) can be used with a phenyl column.[11]
- Column: A C18 or phenyl reversed-phase column.
- Detection: UV detection at approximately 343 nm or fluorescence detection.
- Injection Volume: 10-20 μ L.[10][13]

- Quantification:
 - Prepare a series of **coumestrol** standard solutions of known concentrations in the mobile phase.[14]
 - Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.[14]
 - Inject the prepared sample extract.
 - Determine the concentration of **coumestrol** in the sample by comparing its peak area to the calibration curve.[14]



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Workflow for the quantification of **coumestrol** in soybean samples by HPLC.

Conclusion

Coumestrol is a well-characterized phytoestrogen with significant biological activities mediated through its interaction with estrogen receptors and other key signaling pathways. This technical guide provides a consolidated resource of its chemical and physical properties, along with detailed experimental protocols to aid researchers in the fields of pharmacology, drug discovery, and toxicology. The provided data and methodologies offer a solid foundation for further investigation into the therapeutic potential and safety assessment of **coumestrol**.

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